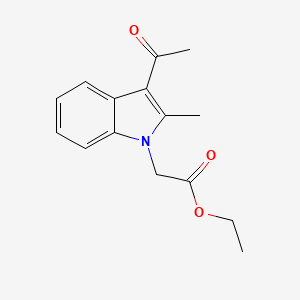![molecular formula C20H24N2O3 B5152971 1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one], commonly known as HABA, is a synthetic compound that has been widely used in scientific research. HABA is a yellow powder that is soluble in organic solvents such as ethanol and chloroform. Its chemical formula is C26H28N2O3.
作用机制
The mechanism of action of HABA is based on its ability to form a complex with proteins. HABA binds to the amino acid residues of proteins, resulting in a shift in the absorption spectrum of the compound. The amount of shift in the absorption spectrum is proportional to the amount of protein present in the sample. The complex formed between HABA and proteins is stable and can be measured using a spectrophotometer.
Biochemical and Physiological Effects
HABA has no known biochemical or physiological effects in humans. It is considered to be a non-toxic compound and has been used in a variety of scientific research applications without any reported adverse effects.
实验室实验的优点和局限性
One of the main advantages of using HABA in lab experiments is its high sensitivity and selectivity for proteins. HABA is able to detect proteins at concentrations as low as 1µg/mL. Another advantage is its ease of use and low cost compared to other protein quantification methods. However, HABA has some limitations, including its interference with certain detergents and reducing agents. In addition, HABA is not suitable for the quantification of proteins with low molecular weights.
未来方向
There are several future directions for the use of HABA in scientific research. One potential application is in the development of new protein quantification methods that are more sensitive and selective than existing methods. Another potential application is in the development of new ligands for protein purification and separation. HABA has been used as a ligand for the purification of proteins, but there is potential for the development of new ligands with improved properties. Finally, HABA could be used in the development of new biosensors for the detection of proteins in biological samples. Biosensors based on HABA could have applications in medical diagnostics and environmental monitoring.
合成方法
HABA can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with dimethylamine and 2,4-pentanedione. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The yield of HABA can be improved by using excess dimethylamine and 2,4-pentanedione.
科学研究应用
HABA has been used in a variety of scientific research applications, including the determination of protein concentration, enzyme activity, and the binding of proteins to ligands. HABA is commonly used in the Bradford protein assay, which is a colorimetric assay used to determine the concentration of protein in a sample. HABA binds to the amino acid residues of proteins, resulting in a shift in the absorption spectrum of the compound.
属性
IUPAC Name |
(2E,4E)-5-(dimethylamino)-1-[3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienoyl]-2-hydroxyphenyl]penta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-21(2)14-7-5-12-18(23)16-10-9-11-17(20(16)25)19(24)13-6-8-15-22(3)4/h5-15,25H,1-4H3/b12-5+,13-6+,14-7+,15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCDDTVNXWLJCA-IQGJCENESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC(=O)C1=C(C(=CC=C1)C(=O)C=CC=CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C(=O)C1=C(C(=CC=C1)C(=O)/C=C/C=C/N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-5-(dimethylamino)-1-[3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienoyl]-2-hydroxyphenyl]penta-2,4-dien-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)
![3-bromo-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5152911.png)
![ethyl {4-[3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B5152933.png)
![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)
![N-(2-methoxyethyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5152947.png)
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5152961.png)
![[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5152966.png)

